![molecular formula C9H7ClN2 B1602155 5-Chloroquinolin-2-amine CAS No. 68050-37-3](/img/structure/B1602155.png)
5-Chloroquinolin-2-amine
Overview
Description
5-Chloroquinolin-2-amine is a chemical compound with the molecular weight of 178.62 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical .
Synthesis Analysis
A series of 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amine with different biological activities were designed and synthesized through the cyclization of semicarbazone . All the newly synthesized compounds were characterized by elemental analysis, 1H NMR, 13C NMR, FT-IR, and mass spectrometry .Molecular Structure Analysis
The molecular structure of this compound is theoretically optimized using DFT with the basis set B3LYP/6–311++G (d,p), and parameters were measured .Physical And Chemical Properties Analysis
This compound is a light yellow needle-like crystal . It has a melting point of 87℃, is insoluble in water, but easily soluble in ethanol and ether .Scientific Research Applications
Anticancer Applications
A significant body of research has explored the utility of 5-Chloroquinolin-2-amine derivatives in anticancer applications. For instance, the synthesis of hybrid purine-quinoline molecules, where this compound serves as a key precursor, has shown promising cytotoxic effects against cancer cell lines. In one study, novel purine-based compounds incorporating this compound were synthesized and evaluated for their cytotoxicity against NCI-60 cell lines. Among the synthesized compounds, one exhibited significant lethality over a non-small cell lung cancer panel, indicating its potential as a novel therapeutic agent for non-small cell lung cancer after further modification (Kapadiya & Khunt, 2018).
Insecticidal Activities
Research has also been conducted on the insecticidal activities of compounds derived from this compound. In a study focusing on the synthesis and evaluation of 2,3-dihydroquinazolin-4(1H)-one derivatives, compounds were designed with alterations to the amine bridge part compared to known anthranilic diamides insecticides. The synthesized compounds exhibited moderate to high insecticidal activities against the oriental armyworm, suggesting the potential use of this compound derivatives in developing new insecticides (Zhou et al., 2013).
Antimicrobial Properties
The antimicrobial properties of this compound derivatives have been a subject of study, with some compounds showing promise as antibacterial agents. In a study focused on the synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives, derivatives of this compound demonstrated interesting antibacterial activity against both gram-positive and gram-negative strains. Certain derivatives, particularly those with lipophilic groups, showed enhanced activity against gram-positive strains, highlighting the potential of this compound derivatives in the development of new antibacterial agents (Al-Hiari et al., 2007).
Safety and Hazards
The safety information for 5-Chloroquinolin-2-amine includes several hazard statements such as H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Quinoline derivatives, including 5-Chloroquinolin-2-amine, have been utilized in various areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . Therefore, there is a swift development of new molecules containing this nucleus, and many research reports have been generated in a brief span of time . This suggests that there is a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research .
Mechanism of Action
Target of Action
5-Chloroquinolin-2-amine primarily targets the PI3K/AKT/mTOR pathway proteins . This pathway plays a significant role in multiple cancers by regulating apoptosis and cell proliferation .
Mode of Action
The compound interacts with its targets, specifically the PI3K/AKT/mTOR pathway proteins, by binding to them . The binding energy is relatively low, indicating a strong interaction between the compound and its targets .
Biochemical Pathways
The predominant biochemical pathway affected by this compound is the PI3K/AKT/mTOR pathway . This pathway is common in multiple cancers and plays a role in apoptosis and cell proliferation . The compound’s interaction with this pathway can lead to changes in cell growth and survival.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation in cancer cells . For instance, one of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, was found to be active with an inhibition concentration value of (IC50) 29.4 μM .
properties
IUPAC Name |
5-chloroquinolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5H,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNYFPRSHXRDDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)N)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40555327 | |
Record name | 5-Chloroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68050-37-3 | |
Record name | 5-Chloroquinolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40555327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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